molecular formula C15H24OS B14363825 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene CAS No. 90184-28-4

1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene

Cat. No.: B14363825
CAS No.: 90184-28-4
M. Wt: 252.4 g/mol
InChI Key: KBMNIGIYAGKKJC-UHFFFAOYSA-N
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Description

1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and an alkoxy chain containing a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene can be achieved through several steps:

    Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propylsulfanyl)pentanol. This can be synthesized by reacting 1-bromopentane with propyl mercaptan in the presence of a base such as sodium hydroxide.

    Etherification: The next step is the etherification of the prepared alcohol with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst like sulfuric acid or a base like potassium carbonate to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

    Reduction: Reduced sulfanyl derivatives.

Scientific Research Applications

1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-{[5-(butylsulfanyl)pentyl]oxy}benzene: Similar structure but with a butyl group instead of a propyl group.

    1-Methyl-4-{[5-(ethylsulfanyl)pentyl]oxy}benzene: Similar structure but with an ethyl group instead of a propyl group.

    1-Methyl-4-{[5-(methylsulfanyl)pentyl]oxy}benzene: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is unique due to the specific length and nature of its alkoxy chain, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

90184-28-4

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

1-methyl-4-(5-propylsulfanylpentoxy)benzene

InChI

InChI=1S/C15H24OS/c1-3-12-17-13-6-4-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

KBMNIGIYAGKKJC-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCCOC1=CC=C(C=C1)C

Origin of Product

United States

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